molecular formula C12H2Cl8 B1594520 2,2',3,3',4,5,5',6'-Octachlorobiphenyl CAS No. 52663-75-9

2,2',3,3',4,5,5',6'-Octachlorobiphenyl

Cat. No.: B1594520
CAS No.: 52663-75-9
M. Wt: 429.8 g/mol
InChI Key: HJBYDWKNARZTMJ-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) congener. It is one of the many PCB compounds that were widely used in industrial applications due to their chemical stability and insulating properties. due to their environmental persistence and potential health hazards, the production and use of PCBs have been banned or restricted in many countries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to achieve the desired level of chlorination .

Industrial Production Methods

Industrial production of 2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or basic medium.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere to prevent oxidation.

    Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and amines (NH2-).

Major Products Formed

Scientific Research Applications

2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its scientific research applications include:

Comparison with Similar Compounds

2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl is one of many polychlorinated biphenyls (PCBs). Similar compounds include:

    2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl: Another PCB congener with a slightly different chlorine substitution pattern.

    2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl: A PCB congener with a different chlorine substitution pattern.

    2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl: A PCB congener with a different chlorine substitution pattern.

Each of these compounds has unique properties and effects, but they all share the common characteristics of PCBs, including environmental persistence and potential health hazards.

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3,5,6-tetrachlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl8/c13-4-1-3(8(16)12(20)11(4)19)7-9(17)5(14)2-6(15)10(7)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBYDWKNARZTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074168
Record name 2,2',3,3',4,5,5',6'-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-75-9
Record name PCB 199
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,3',4,5,5',6'-Octachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,5',6'-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5,5',6'-OCTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95B469I42W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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